1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide
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Overview
Description
1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide is an aromatic, fused nitrogen-heterocycle. This compound is part of the benzotriazine family, which is known for its diverse biological activities and interesting chemical properties. The structure of 1,2,4-benzotriazines includes a triazine ring fused with a benzene ring, and the presence of a chlorine atom and a methyl group adds to its unique chemical characteristics .
Preparation Methods
The synthesis of 1,2,4-benzotriazines can be achieved through various methods, including:
Intramolecular Cyclizations: This involves the cyclization of N-protected (2-acylamino)arylhydrazines.
Deoxygenation of Benzotriazine N-oxides: This method involves the reduction of benzotriazine N-oxides to form the desired compound.
Acid-Catalyzed Cyclizations of Arylformazans: This method uses acid catalysts to cyclize arylformazans into benzotriazines.
Intermolecular Condensations: This involves the condensation of appropriate precursors to form the benzotriazine ring.
(4+2) Cycloaddition Reactions: This method involves the cycloaddition of appropriate dienes and dienophiles to form the benzotriazine ring.
Ring Expansions of 1,2,3-Benzotriazoles: This method involves the expansion of the triazole ring to form the benzotriazine ring.
Chemical Reactions Analysis
1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide undergoes various chemical reactions, including:
Reduction: The reduction of benzotriazine N-oxides can yield the corresponding benzotriazines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The compound can participate in (4+2) cycloaddition reactions to form various derivatives.
Scientific Research Applications
1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4-benzotriazine, 3-chloro-7-methyl-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can form stable benzotriazinyl radicals, which can interact with enzymes and receptors in biological systems. These interactions can lead to diverse biological effects, including antibacterial, antifungal, and anticancer activities .
Comparison with Similar Compounds
1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide can be compared with other similar compounds, such as:
1,2,4-Benzotriazine: The parent compound without the chlorine and methyl groups.
3-Methyl-1,2,4-Benzotriazine: A derivative with only the methyl group.
3-Chloro-1,2,4-Benzotriazine: A derivative with only the chlorine atom.
The presence of both the chlorine and methyl groups in this compound adds to its unique chemical properties and biological activities, making it distinct from its analogs .
Properties
IUPAC Name |
3-chloro-7-methyl-1-oxido-1,2,4-benzotriazin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-2-3-6-7(4-5)12(13)11-8(9)10-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHQCNVADJMQMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=[N+]2[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509741 |
Source
|
Record name | 3-Chloro-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54448-50-9 |
Source
|
Record name | 3-Chloro-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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